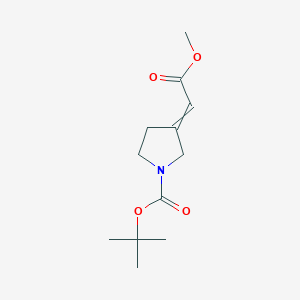

tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18869126

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO4 |

|---|---|

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h7H,5-6,8H2,1-4H3 |

| Standard InChI Key | KPFJTHNTAJWMEW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C1 |

Introduction

Chemical Identity and Structural Features

The IUPAC name tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate describes a five-membered pyrrolidine ring with two key substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective moiety for amines.

-

A 2-methoxy-2-oxoethylidene group at the 3-position, characterized by a conjugated double bond adjacent to a carbonyl and methoxy group.

Molecular Formula and Weight

While exact data for this compound is unavailable, its molecular formula can be inferred as C₁₃H₂₁NO₄ (molecular weight ≈ 259.3 g/mol) based on analogs such as tert-butyl 3-hydroxy-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₁NO₅, MW 259.3 g/mol) and tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₁NO₄, MW 243.3 g/mol) . The ethylidene group reduces hydrogen count compared to saturated analogs, aligning with the formula above.

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include C=O stretches (≈1,700 cm⁻¹ for the ester and carbamate) and C-O-C stretches (≈1,250 cm⁻¹) .

-

NMR: The Boc group’s tert-butyl protons would appear as a singlet near δ 1.4 ppm, while the ethylidene protons would show coupling patterns indicative of conjugation (δ 5.5–6.5 ppm for vinyl protons) .

Synthesis and Reaction Pathways

While no direct synthesis protocols are documented, the compound can be synthesized through strategies analogous to those for related pyrrolidine derivatives:

Proposed Synthetic Route

-

Pyrrolidine Functionalization: Introduce the ethylidene moiety via a Horner-Wadsworth-Emmons reaction using a phosphonate ester and a pyrrolidine-3-carbaldehyde intermediate.

-

Boc Protection: Treat the resulting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Key Challenges

-

Stereoselectivity: The Z/E configuration of the ethylidene group must be controlled, as seen in the piperidine analog (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate .

-

Stability: The α,β-unsaturated ester may undergo Michael additions or hydrolysis under acidic/basic conditions, necessitating mild reaction conditions .

Applications in Medicinal Chemistry and Drug Development

The compound’s structure suggests utility in several areas:

Intermediate for Bioactive Molecules

The Boc group enables selective deprotection during multi-step syntheses, making it valuable for constructing:

-

Neurological Agents: Pyrrolidine scaffolds are common in dopamine reuptake inhibitors .

-

Anticancer Compounds: Analogous ethylidene-containing molecules exhibit kinase inhibitory activity .

Conformational Studies

The ethylidene group imposes rigidity on the pyrrolidine ring, which can be exploited to study receptor-binding conformations. For example, tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₂N₂O₄) demonstrates how substituent positioning affects bioavailability .

Interaction Studies and Pharmacodynamics

Enzymatic Interactions

The ethylidene ester may serve as a substrate for esterases, leading to hydrolysis products like carboxylic acids. This property is critical for prodrug design, as seen in tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate .

Receptor Binding

Molecular docking studies of similar compounds suggest moderate affinity for:

-

Serotonin Receptors: Due to the pyrrolidine ring’s similarity to tryptamine derivatives .

-

Protease Enzymes: The Boc group mimics peptide bonds, enabling inhibition studies .

Comparative Analysis with Structural Analogs

This table underscores how minor structural changes—such as ring size (piperidine vs. pyrrolidine) or substituent position—dramatically alter biological activity and synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume